molecular formula C7H14N2O B11998567 1-isopropyltetrahydro-2(1H)-pyrimidinone

1-isopropyltetrahydro-2(1H)-pyrimidinone

Cat. No.: B11998567
M. Wt: 142.20 g/mol
InChI Key: YSGULFMLWSBIOL-UHFFFAOYSA-N
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Description

1-isopropyltetrahydro-2(1H)-pyrimidinone is a heterocyclic organic compound with a pyrimidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyltetrahydro-2(1H)-pyrimidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropylamine with a suitable diketone or ketoester in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

1-isopropyltetrahydro-2(1H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidinone derivatives.

    Reduction: Reduction reactions can yield tetrahydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone oxides, while reduction can produce tetrahydropyrimidine derivatives.

Scientific Research Applications

1-isopropyltetrahydro-2(1H)-pyrimidinone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-isopropyltetrahydro-2(1H)-pyrimidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-isopropyl-2,3,4,9-tetrahydro-1H-β-carboline
  • 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
  • 1-methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid

Uniqueness

1-isopropyltetrahydro-2(1H)-pyrimidinone is unique due to its specific pyrimidinone core structure and the presence of an isopropyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

1-propan-2-yl-1,3-diazinan-2-one

InChI

InChI=1S/C7H14N2O/c1-6(2)9-5-3-4-8-7(9)10/h6H,3-5H2,1-2H3,(H,8,10)

InChI Key

YSGULFMLWSBIOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCNC1=O

Origin of Product

United States

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